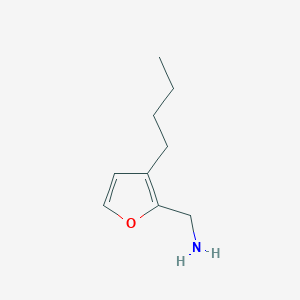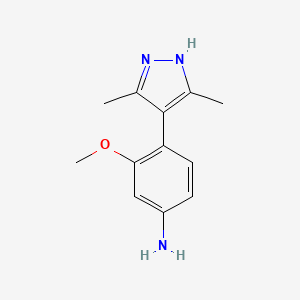
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a methoxy group (-OCH3) and an aniline group (-NH2) attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The methoxy and aniline groups contribute to its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the methoxy and aniline groups, making it less versatile in terms of chemical reactivity and applications.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: Contains a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-7-12(8(2)15-14-7)10-5-4-9(13)6-11(10)16-3/h4-6H,13H2,1-3H3,(H,14,15) |
Clé InChI |
VZAKQTFRRDWCCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)C2=C(C=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
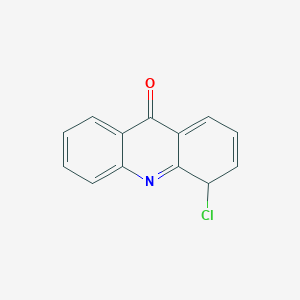
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
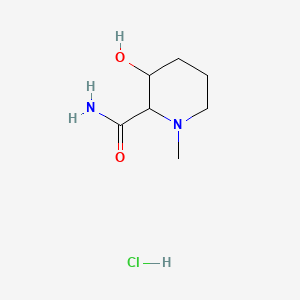
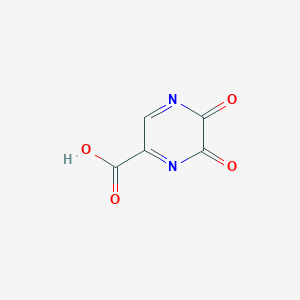
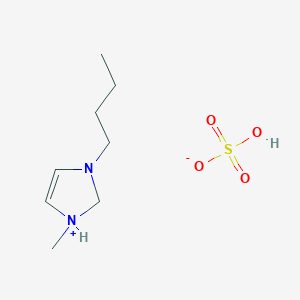
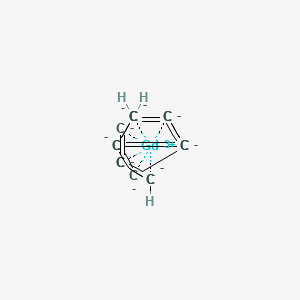
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
